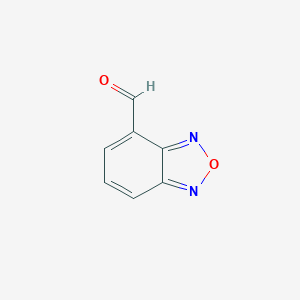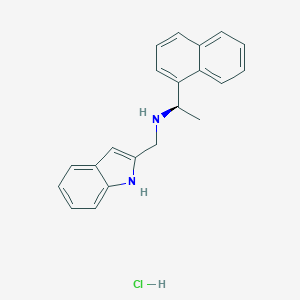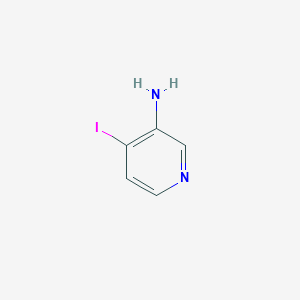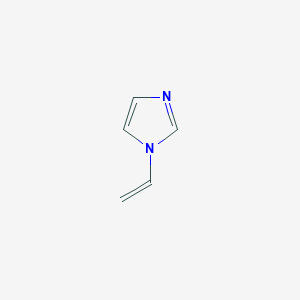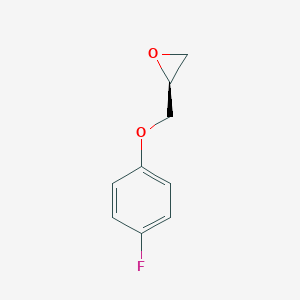
(S)-sulforaphane
描述
(S)-sulforaphane is a naturally occurring organosulfur compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. It is known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties. The compound is a member of the isothiocyanate group, which is derived from glucosinolates present in these vegetables.
准备方法
Synthetic Routes and Reaction Conditions
(S)-sulforaphane can be synthesized through several methods. One common approach involves the enzymatic hydrolysis of glucoraphanin, a glucosinolate found in broccoli, by the enzyme myrosinase. This reaction occurs under mild conditions, typically at room temperature and neutral pH.
Another synthetic route involves the chemical synthesis of this compound from L-cysteine and 1-isothiocyanato-4-(methylsulfinyl)butane. This method requires specific reaction conditions, including the use of organic solvents and controlled temperatures to ensure the desired stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of glucoraphanin from broccoli seeds or sprouts, followed by enzymatic hydrolysis to produce this compound. This process is optimized to maximize yield and purity, often involving steps such as solvent extraction, filtration, and purification using chromatography techniques.
化学反应分析
Types of Reactions
(S)-sulforaphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulforaphane sulfone.
Reduction: It can be reduced to form sulforaphane thiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isothiocyanate group reacts with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically occur under mild conditions, with the use of organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulforaphane sulfone.
Reduction: Sulforaphane thiol.
Substitution: Various substituted isothiocyanates depending on the nucleophile used.
科学研究应用
(S)-sulforaphane has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isothiocyanate chemistry and reactivity.
Biology: Research focuses on its role in cellular defense mechanisms, including the activation of detoxification enzymes and antioxidant pathways.
Medicine: this compound is studied for its potential therapeutic effects in cancer prevention, neuroprotection, and anti-inflammatory treatments.
Industry: It is used in the development of dietary supplements and functional foods aimed at promoting health and preventing disease.
作用机制
(S)-sulforaphane exerts its effects through several molecular mechanisms:
Activation of Nrf2 Pathway: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and detoxification enzymes.
Inhibition of NF-κB Pathway: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation.
Induction of Apoptosis: this compound induces apoptosis in cancer cells by modulating various signaling pathways, including the activation of caspases and the inhibition of histone deacetylases.
相似化合物的比较
(S)-sulforaphane is unique among isothiocyanates due to its potent biological activity and specific molecular targets. Similar compounds include:
Phenethyl isothiocyanate: Found in watercress, it also has anti-cancer properties but differs in its molecular structure and specific targets.
Allyl isothiocyanate: Found in mustard and horseradish, it has antimicrobial properties and is used as a food preservative.
Benzyl isothiocyanate: Found in papaya seeds, it has anti-cancer and anti-inflammatory effects but differs in its potency and specific applications.
This compound stands out due to its strong activation of the Nrf2 pathway and its broad range of health benefits, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
1-isothiocyanato-4-[(S)-methylsulfinyl]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155320-20-0 | |
| Record name | Sulforaphane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155320200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFORAPHANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J94TPZ10L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanisms are still under investigation, (S)-sulforaphane, like its (R)-enantiomer, is believed to act primarily through the modulation of carcinogen-metabolizing enzyme systems. This includes the induction of phase II detoxification enzymes like glutathione S-transferase and quinone reductase. [, ] These enzymes play crucial roles in detoxifying carcinogens and reactive oxygen species, thereby protecting cells from damage that can lead to cancer.
A: Research suggests that (R)-sulforaphane is a more potent inducer of carcinogen-detoxifying enzymes in rat liver and lung compared to this compound. [, ] This difference in potency highlights the importance of chirality in biological activity.
A: Yes, this compound, along with (R)-sulforaphane, can be found in cruciferous vegetables like broccoli and broccoli sprouts. [] A method utilizing high-performance liquid chromatography (HPLC) with UV detection, involving derivatization with (S)-leucine, allows for the separation and quantification of both enantiomers. [] Confirmation of the enantiomers can be achieved through chiral HPLC and mass spectrometry. []
A: While research specifically focusing on the dose-dependent effects of this compound is limited, studies on the racemic mixture (R,S)-sulforaphane suggest that it exhibits dose-dependent effects on human mesenchymal stem cells. [, ] At dietary amounts, it appears to promote cell proliferation and reduce senescence and apoptosis. Conversely, at higher, anti-cancer drug doses, it demonstrates cytotoxic effects. [, ]
A: While this compound's specific interaction with the AhR hasn't been extensively studied, research indicates that the naturally occurring isothiocyanates, sulforaphane (likely referring to the racemic mixture), and erucin, act as weak AhR agonists but potent non-competitive antagonists. [] This suggests they might weakly activate the AhR but effectively block its activation by stronger agonists like benzo[a]pyrene. []
A: Research using a mouse model detected this compound and its glutathione and N-acetyl cysteine conjugates in various tissues, including the stomach. [] This suggests that this compound undergoes metabolism through conjugation pathways, which are common detoxification mechanisms for xenobiotics. []
A: While specific research on this compound's role in melanoma treatment is limited, studies show that isothiocyanates, including (R,S)-sulforaphane, induce apoptosis in human malignant melanoma cells. [] This effect might be mediated, at least in part, by modulating epigenetic pathways, particularly histone acetylation and deacetylation. [] Further research is needed to determine the therapeutic potential of this compound in melanoma.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)

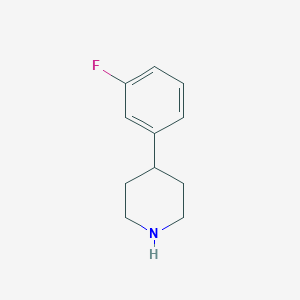
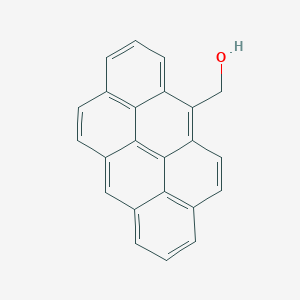
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)

